Superior ZIKV-FLR Potency: Antiviral Agent 36 Outperforms Lead Analog Compound 22 by 5-Fold in Vero Cells
In Vero cells infected with the ZIKV FLR strain, Antiviral agent 36 (compound 27) achieves an EC₅₀ of 180 nM, which is 5-fold more potent than compound 22 (EC₅₀ = 900 nM) from the same quinazolinone series [1]. At 1 μM, compound 27 suppresses viral replication by 90% compared to 0% suppression for compound 22 at 0.3 μM, demonstrating a clear potency advantage at low concentrations [1].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | 180 nM (EC₅₀) |
| Comparator Or Baseline | Compound 22: 900 nM (EC₅₀) |
| Quantified Difference | 5-fold lower EC₅₀ (greater potency) |
| Conditions | ZIKV-FLR strain in Vero cells, end-point dilution assay |
Why This Matters
This direct potency advantage ensures that Antiviral agent 36 provides a wider therapeutic window and more robust viral suppression in cell-based ZIKV assays, reducing the risk of false-negative results at lower test concentrations.
- [1] Md Ashraf-Uz-Zaman, et al. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. J Med Chem. 2023 Aug 10;66(15):10746-10760. Table 4. View Source
